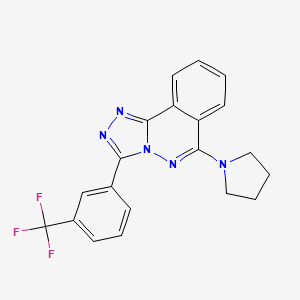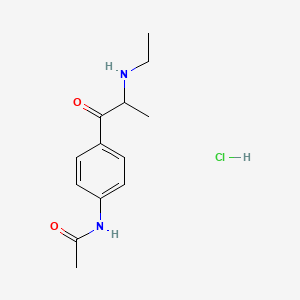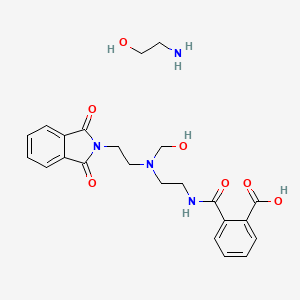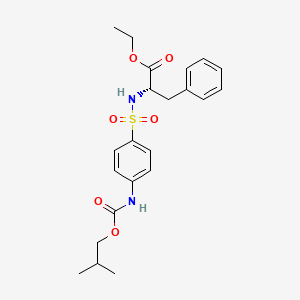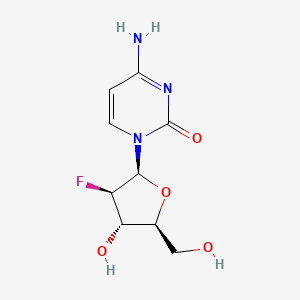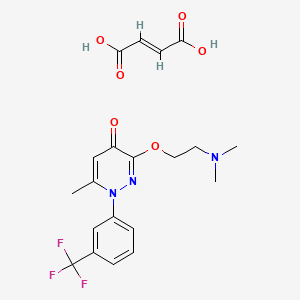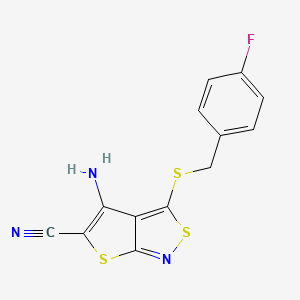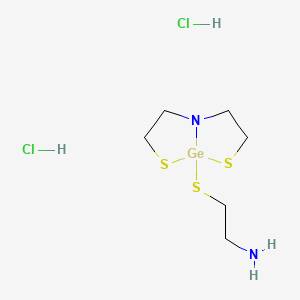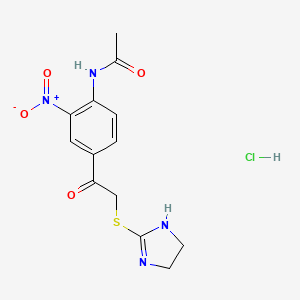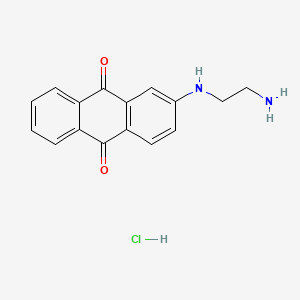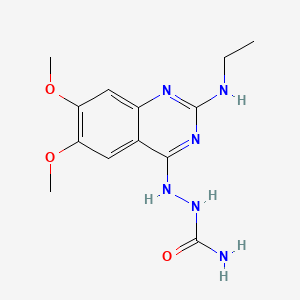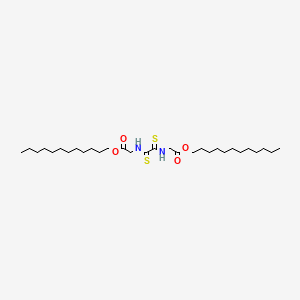
Oxamide, N,N'-bis(dodecyloxycarbonylmethyl)dithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The USAF MK-79 is a compound primarily used in military applications, specifically as a part of the MK 79 MOD 1 bomb. This bomb is a napalm-based low-drag incendiary device developed by the United States Navy. It is designed to be either mechanically or electrically fuzed, making it versatile for various operational scenarios .
Vorbereitungsmethoden
The preparation of the USAF MK-79 involves the synthesis of napalm, which is a mixture of a gelling agent and a volatile petrochemical (usually gasoline). The gelling agent is typically a combination of naphthenic and palmitic acids, which are mixed with gasoline to form a thick, sticky substance that adheres to surfaces and burns intensely. Industrial production methods involve large-scale mixing and stabilization processes to ensure the consistency and effectiveness of the napalm .
Analyse Chemischer Reaktionen
The USAF MK-79 undergoes several types of chemical reactions, primarily combustion. When ignited, the napalm reacts with oxygen in the air to produce carbon dioxide, water, and a significant amount of heat. The primary reagents involved in these reactions are the hydrocarbons in the gasoline and the oxygen in the air. The major products formed from these reactions are carbon dioxide and water, along with various intermediate compounds depending on the specific conditions of the combustion .
Wissenschaftliche Forschungsanwendungen
The USAF MK-79 has limited applications in scientific research due to its primary use as a military incendiary device. its components, such as napalm, have been studied extensively for their combustion properties and effects on various materials. Research in chemistry and materials science often explores the thermal and oxidative stability of compounds similar to those found in napalm. Additionally, studies in environmental science examine the impact of napalm and similar substances on ecosystems and human health .
Wirkmechanismus
The mechanism of action of the USAF MK-79 involves the rapid oxidation of its hydrocarbon components upon ignition. The napalm adheres to surfaces and burns at extremely high temperatures, causing extensive thermal damage. The molecular targets are primarily the hydrocarbons in the napalm, which undergo exothermic reactions with oxygen. The pathways involved include the breaking of carbon-hydrogen bonds and the formation of carbon-oxygen bonds, leading to the release of energy in the form of heat .
Vergleich Mit ähnlichen Verbindungen
The USAF MK-79 can be compared to other incendiary compounds such as the A/P25S-5A foliage-penetrating gyrojet signal kit and the MK 31 MOD 0 signal projector. These compounds also utilize hydrocarbon-based fuels and gelling agents to produce intense heat upon ignition. the USAF MK-79 is unique in its specific formulation and application as a low-drag incendiary bomb. The A/P25S-5A and MK 31 MOD 0 are primarily used for signaling and illumination, whereas the USAF MK-79 is designed for maximum thermal damage .
Conclusion
The USAF MK-79 is a specialized compound with significant military applications. Its preparation involves the synthesis of napalm, and it undergoes intense combustion reactions. While its scientific research applications are limited, its mechanism of action and comparison with similar compounds highlight its unique properties and effectiveness as an incendiary device.
Eigenschaften
CAS-Nummer |
63867-41-4 |
|---|---|
Molekularformel |
C30H56N2O4S2 |
Molekulargewicht |
572.9 g/mol |
IUPAC-Name |
dodecyl 2-[[2-[(2-dodecoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate |
InChI |
InChI=1S/C30H56N2O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27(33)25-31-29(37)30(38)32-26-28(34)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,37)(H,32,38) |
InChI-Schlüssel |
AYMSESRIOPBFMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CNC(=S)C(=S)NCC(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
